4,5-Dichloro-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWAHBISTGFVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Dichloro 1h 1,2,3 Triazole and Its Derivatives
Foundational Approaches to 1,2,3-Triazole Core Synthesis
The cornerstone of 1,2,3-triazole synthesis lies in the [3+2] cycloaddition reaction between an azide (B81097) and a two-carbon (C2) component, typically an alkyne or alkene. This powerful transformation, known as the Huisgen 1,3-dipolar cycloaddition, provides a direct and efficient route to the triazole heterocycle.
Huisgen 1,3-Dipolar Cycloaddition Reactions in the Context of Dichlorotriazole Formation
The Huisgen 1,3-dipolar cycloaddition is a versatile and widely employed method for the synthesis of 1,2,3-triazoles. google.comscirp.org In the context of forming 4,5-dichloro-1H-1,2,3-triazole, this reaction would conceptually involve the cycloaddition of an azide with a dichlorinated two-carbon building block. The reaction is a concerted process where the 4π-electron system of the 1,3-dipole (the azide) reacts with the 2π-electron system of the dipolarophile (the alkyne or alkene). google.com
The thermal variant of the Huisgen cycloaddition proceeds through a concerted, pericyclic mechanism. google.comnih.gov This means the new sigma bonds are formed in a single transition state without the involvement of any intermediates. The reaction is initiated by heat, which provides the necessary activation energy for the cycloaddition to occur. mdpi.com A significant drawback of the thermal approach is that it often requires elevated temperatures and can lead to a mixture of regioisomers when unsymmetrical alkynes are used. researchgate.netnih.gov
The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of one reactant with the lowest unoccupied molecular orbital (LUMO) of the other. For azides reacting with electron-poor alkynes, the reaction is typically controlled by the interaction of the azide's HOMO with the alkyne's LUMO. organic-chemistry.org
Table 1: General Conditions for Thermal Azide-Alkyne Cycloadditions
| Parameter | Condition |
| Temperature | Typically elevated (e.g., >80 °C) |
| Solvent | Often high-boiling point solvents (e.g., toluene, xylene, DMF) |
| Pressure | Generally atmospheric pressure |
| Reactant Concentration | Varies depending on reactivity |
Regioselectivity in the Huisgen cycloaddition is a critical aspect, particularly with unsymmetrical alkynes, as it can lead to the formation of both 1,4- and 1,5-disubstituted triazoles. researchgate.netnih.gov The regiochemical outcome is influenced by a combination of steric and electronic factors. scirp.org
In the context of synthesizing this compound, if a monosubstituted azide were to react with dichloroacetylene (B1204652), the symmetrical nature of the alkyne would theoretically lead to a single product. However, the reactivity and stability of dichloroacetylene present significant synthetic challenges.
Computational studies have been employed to predict the regioselectivity of azide additions to substituted alkenes and alkynes. wikipedia.orgdbpedia.org These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to determine the most favorable orientation for the cycloaddition. Generally, the reaction is favored when the largest orbital coefficients of the interacting HOMO and LUMO are aligned.
Alternative Cyclization and Ring-Closure Strategies
While the Huisgen cycloaddition is the most prominent method, other strategies can be employed to construct the 1,2,3-triazole ring. One notable alternative involves the reaction of cyanogen (B1215507) halides with azide salts. For instance, cyanogen azide can be prepared from the reaction of sodium azide with cyanogen chloride or cyanogen bromide in a suitable solvent like acetonitrile (B52724). drugfuture.comacs.orgijprajournal.com This highly reactive intermediate can then potentially undergo further transformations or be used in cycloaddition reactions. nih.gov However, cyanogen azide is a primary explosive and must be handled with extreme caution in dilute solutions. drugfuture.comijprajournal.com
Other methods for forming substituted triazoles include multicomponent reactions and the cyclization of suitably functionalized open-chain precursors. wikipedia.org For example, 4,5-disubstituted 1H-1,2,3-triazoles have been synthesized from phosphonium (B103445) salts, aldehydes, and sodium azide in a mild, metal-free multicomponent reaction. ijprajournal.com
Metal-Catalyzed Synthetic Pathways to Dichloro-1H-1,2,3-triazole Derivatives
The introduction of metal catalysts, particularly copper(I), has revolutionized 1,2,3-triazole synthesis, addressing many of the limitations of the thermal Huisgen cycloaddition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Regioselective Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, often referred to as a "click" reaction. nih.govacs.org This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. nih.gov The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. acs.org
The mechanism of the CuAAC is distinct from the thermal cycloaddition and involves the formation of a copper acetylide intermediate. researchgate.net This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring, which then rearranges to the stable triazole product. The use of a copper(I) source is crucial, which can be added directly or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate.
For the synthesis of 4,5-dichloro-1,2,3-triazole derivatives using CuAAC, one would envision a reaction between a substituted azide and a chlorinated alkyne. While the standard CuAAC protocol is most effective with terminal alkynes, modifications and specialized catalytic systems can enable the use of internal alkynes, which would be necessary for the introduction of two substituents at the 4 and 5 positions of the triazole ring. wikipedia.org
Table 2: Typical Components of a CuAAC Reaction
| Component | Example | Role |
| Copper(I) Source | Copper(I) iodide (CuI), Copper(I) bromide (CuBr) | Catalyst |
| Copper(II) Source + Reductant | CuSO₄ + Sodium Ascorbate | In situ generation of Cu(I) |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂ | Reaction medium |
| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I) and accelerates the reaction |
The development of various copper catalysts and reaction conditions continues to expand the scope and utility of the CuAAC reaction, making it a powerful tool for the synthesis of complex triazole-containing molecules. acs.org
Ligand Effects on CuAAC Efficiency and Selectivity
Ligands play a critical role in modulating the efficiency and selectivity of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The choice of ligand can significantly impact the reaction rate, the stability of the copper(I) catalyst, and even the regioselectivity of the cycloaddition. scielo.org.mx
Nitrogen and sulfur-containing compounds are commonly employed as ligands in CuAAC reactions. For instance, in the synthesis of 1-sulfonyl-1,2,3-triazoles, various additives have been tested as potential copper ligands to improve reaction times and yields. Notably, sulfur-containing ligands like hydroxymethyl thioanisole (B89551) and diphenyl disulfide have shown to be effective, with diphenyl disulfide leading to a significant increase in the yield of the desired triazole. scielo.org.mx
The role of the ligand is multifaceted. Ligands can:
Stabilize the Cu(I) oxidation state: This prevents disproportionation to Cu(0) and Cu(II), which are inactive in the catalytic cycle.
Increase the solubility of the copper catalyst: This is particularly important in various solvent systems.
Modulate the reactivity of the copper center: By influencing the electronic and steric environment around the copper ion, ligands can tune the catalytic activity.
Prevent the formation of inactive copper aggregates: This ensures that a higher concentration of the active catalytic species is available.
The table below summarizes the effect of different ligands on the CuAAC synthesis of a model 1-sulfonyl-1,2,3-triazole. scielo.org.mx
| Entry | Ligand | Time (h) | Yield (%) |
| 1 | None | 168 | 96 |
| 2 | Additive A | 24 | 65 |
| 3 | Additive B | 24 | 70 |
| 8 | Hydroxymethyl thioanisole | 24 | 77 |
| 9 | Diphenyl disulfide | 24 | 93 |
Data extracted from a study on the synthesis of 1-sulfonyl-1,2,3-triazoles. scielo.org.mx
As the data indicates, the presence and nature of the ligand can dramatically influence the outcome of the CuAAC reaction. Therefore, careful selection of the ligand is essential for achieving optimal results in the synthesis of this compound and its derivatives.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Isomeric Control
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method for selectively accessing the 1,5-disubstituted regioisomers. organic-chemistry.orgacs.org This alternative regioselectivity is a key advantage of RuAAC, allowing for the synthesis of a different isomeric series of triazoles. thieme.com
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate, rather than a metal acetylide. wikipedia.orgacs.org This mechanistic difference allows for the reaction of both terminal and internal alkynes, leading to the formation of 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles, respectively. organic-chemistry.orgacs.org
Several ruthenium complexes have been identified as effective catalysts for this transformation, with [Cp*RuCl]-based complexes being particularly prominent. acs.org The reaction is compatible with a variety of functional groups and can be carried out under relatively mild conditions.
The ability to control the regioselectivity of the azide-alkyne cycloaddition by choosing between copper and ruthenium catalysts is a powerful tool in organic synthesis. For the synthesis of derivatives of this compound, RuAAC would be the method of choice when the 1,5-disubstituted isomer is the desired product.
A study by Fokin, Jia, and coworkers demonstrated the effectiveness of CpRuCl(PPh₃)₂ and CpRuCl(COD) as catalysts for the synthesis of 1,5-disubstituted 1,2,3-triazoles from a range of primary and secondary azides and terminal alkynes. organic-chemistry.org
Exploration of Other Transition Metal Catalysis (e.g., Zn, Ag, Pd)
Beyond the well-established copper and ruthenium catalysts, other transition metals have been explored for their potential to catalyze the azide-alkyne cycloaddition reaction, offering alternative pathways and potentially different selectivities.
Zinc (Zn): Zinc-based catalysts have been investigated for the synthesis of 1,2,3-triazoles. For instance, zinc(II) has been shown to catalyze the reaction between organic azides and terminal acetylenes. mdpi.com The use of zinc catalysts can be advantageous due to the low cost and low toxicity of zinc.
Silver (Ag): Silver catalysis has also been reported for the [3+2] cycloaddition of isonitriles and diazides, leading to the formation of N1-substituted-1,2,3-triazoles. nih.gov This demonstrates the versatility of transition metal catalysis in accessing different triazole substitution patterns.
Palladium (Pd): Palladium catalysts are well-known for their utility in a wide range of cross-coupling reactions. In the context of triazole synthesis, palladium has been used in conjunction with copper in a transmetalation relay catalysis system. This approach enables a three-component reaction of an azide, an alkyne, and an aryl halide to produce 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.org Additionally, palladium catalysis has been employed in the synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide. organic-chemistry.org
The exploration of these and other transition metals for the synthesis of this compound and its derivatives could lead to the development of novel synthetic routes with unique advantages in terms of cost, environmental impact, and access to specific substitution patterns.
Metal-Free and Organocatalytic Syntheses of this compound Analogues
In addition to metal-catalyzed methods, metal-free and organocatalytic approaches for the synthesis of 1,2,3-triazoles have gained significant attention. These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts, which can be particularly important in the synthesis of biologically active compounds.
A mild, metal-free, multi-component reaction has been developed for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium salts, aldehydes, and sodium azide. organic-chemistry.org This reaction proceeds through an organocatalyzed coupling to form an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org This approach highlights the potential of organocatalysis to construct the triazole ring.
Strategies Employing Brønsted Acid/Base Catalysis
Brønsted acid and base catalysis represents a significant strategy in metal-free synthesis of triazole analogues. These catalysts can activate substrates and facilitate key bond-forming steps in the cycloaddition process.
For example, p-toluenesulfonic acid (p-TsOH) has been shown to be a crucial additive in the 1,3-dipolar cycloaddition of nitroolefins and sodium azide, enabling the rapid synthesis of 4-aryl-NH-1,2,3-triazoles in high yields. organic-chemistry.org In another instance, acetic acid has been used as a catalyst in a multicomponent reaction for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide. mdpi.com
The use of Brønsted acids can facilitate the formation of key intermediates and lower the activation energy of the cycloaddition. Similarly, Brønsted bases can be employed to deprotonate substrates and generate reactive nucleophilic species. The choice of the appropriate Brønsted acid or base catalyst is critical and depends on the specific substrates and reaction mechanism.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly atom-economical and can significantly streamline synthetic sequences.
Several MCRs have been developed for the synthesis of 1,2,3-triazoles. One example is the one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones, which involves an initial azide-alkyne cycloaddition followed by a Biginelli reaction. nih.gov Another MCR approach involves the reaction of enaminones, tosylhydrazine, and primary amines to regioselectively form 1,5-disubstituted 1,2,3-triazoles in a metal- and azide-free process. mdpi.com
A mild and metal-free multicomponent reaction for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles utilizes phosphonium salts, aldehydes, and sodium azide. organic-chemistry.org This reaction is organocatalyzed and proceeds under ambient conditions. organic-chemistry.org
The development of MCRs for the synthesis of this compound and its derivatives would be a highly desirable goal, as it would provide a rapid and efficient route to these compounds from simple and readily available starting materials.
Post-Synthetic Functionalization and Derivatization of this compound
The presence of two reactive chlorine atoms and an acidic NH proton provides multiple sites for the chemical modification of this compound. This section explores the key strategies employed for its functionalization, including N-alkylation/arylation, transformations at the C-4 and C-5 positions, and the synthesis of fused heterocyclic systems.
The nitrogen atoms of the 1,2,3-triazole ring are nucleophilic and can be readily alkylated or arylated. N-arylation of 1,2,3-triazoles is a particularly important transformation, as the resulting N-aryl-1,2,3-triazoles are found in a number of biologically active compounds. While traditional methods such as SNAr and copper-catalyzed arylation reactions often result in a mixture of N1 and N2 isomers with poor selectivity, significant progress has been made in developing highly regioselective methods. nih.gov
One of the most effective modern approaches is the use of palladium catalysis. A highly N2-selective palladium-catalyzed arylation of 4,5-unsubstituted and 4-substituted 1,2,3-triazoles has been developed, utilizing a bulky biaryl phosphine (B1218219) ligand. nih.gov This method is effective for a wide range of aryl bromides, chlorides, and triflates, affording excellent N2-selectivity (95–99%). nih.gov Density functional theory (DFT) calculations suggest that the high N2-selectivity is a result of the kinetic favorability of the formation of N2-arylated 1,2,3-triazoles. nih.gov
In addition to palladium-catalyzed methods, catalyst-free approaches for N2-arylation have also been reported. The use of diaryl iodonium (B1229267) salts provides a green and efficient pathway to N2-aryl-1,2,3-triazoles. organic-chemistry.org This scalable protocol is effective for a range of substrates and avoids the cost and potential toxicity associated with transition-metal catalysts. organic-chemistry.org The reaction is believed to proceed via a mechanism where the N2 product is thermodynamically favored. organic-chemistry.org Copper-catalyzed N-arylation reactions have also been explored, with the choice of N-ligand being crucial for achieving good yields. asianpubs.org
| Method | Catalyst/Reagent | Selectivity | Key Features | Reference |
| Palladium-Catalyzed Arylation | Pd/Bulky Biaryl Phosphine Ligand | High N2-selectivity (95–99%) | Broad substrate scope (aryl bromides, chlorides, triflates). | nih.gov |
| Catalyst-Free Arylation | Diaryl Iodonium Salts | High N2-selectivity | Environmentally friendly, scalable, avoids transition metals. | organic-chemistry.org |
| Copper-Catalyzed Arylation | Cu₂O/N-Ligand | Dependent on ligand | Effective for coupling with aryl iodides. | asianpubs.org |
This table provides a summary of key N-arylation strategies for 1,2,3-triazoles.
The chlorine atoms at the C-4 and C-5 positions of this compound are susceptible to nucleophilic substitution, providing a gateway to a wide range of functionalized derivatives. The reactivity of these halogens allows for their replacement with various nucleophiles, including methoxide, hydrazine (B178648), benzylamine, and thiophenolate. researchgate.net The graduated reactivity of halogens in di- or tri-halogenated triazoles can be exploited for regioselective substitutions. researchgate.net
Furthermore, the halogen atoms can be involved in halogen bonding interactions. For instance, 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts have been shown to form diverse aggregated structures through halogen bonding between the C-I bonds and various anions. nih.gov This property can be utilized in the design of supramolecular assemblies and crystal engineering.
Transformations of halogenated 1,2,4-triazol-5-ylidenes, which are related structures, have been studied, demonstrating their reactivity with various electrophiles to form zwitterionic compounds. nih.gov While not directly involving this compound, these studies provide insights into the potential reactivity of the halogenated triazole core.
| Transformation | Reagents | Product Type | Key Features | Reference |
| Nucleophilic Substitution | Methoxide, Hydrazine, Benzylamine, Thiophenolate | C-4/C-5 Substituted Triazoles | Allows for the introduction of a wide range of functional groups. | researchgate.net |
| Halogen Bonding | - | Supramolecular Aggregates | Driven by interactions between halogen atoms and anions. | nih.gov |
| Reaction with Electrophiles | Benzylidenemalononitrile, Phenyl isothiocyanate | Zwitterionic Compounds | Demonstrates the reactivity of the halogenated triazole ring. | nih.gov |
This table summarizes key transformations involving the halogen atoms at the C-4 and C-5 positions of halogenated triazoles.
The this compound moiety can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems often exhibit interesting biological activities and photophysical properties. A variety of synthetic routes have been developed to construct these polycyclic frameworks.
One common strategy involves the cyclization of appropriately substituted triazole precursors. For example, 1,2,3-triazole-fused pyrazines and pyridazines can be synthesized by cyclizing heterocyclic diamines with a nitrite (B80452) or by reacting hydrazine hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov Palladium-catalyzed intramolecular direct arylation or Heck reactions of 5-iodotriazoles provide a convenient approach to polycyclic frameworks containing fused 1,2,3-triazoles in good to excellent yields. rsc.org
A novel [5-5]-fused heteroaromatic system, 2H-thiazolo[4,5-d] rsc.orgrsc.orgresearchgate.nettriazole (ThTz), has been synthesized, and a scalable procedure for its production has been established. rsc.orgnih.govresearchgate.net The synthesis involves the construction of the thiazole (B1198619) ring onto a pre-functionalized triazole core. The resulting sulfonylated ThTz is a versatile building block that can undergo various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.govresearchgate.net
| Fused System | Synthetic Strategy | Precursors | Key Features | Reference(s) |
| Triazolo[4,5-b]pyrazines | Cyclization | Heterocyclic diamines, nitrite | Versatile route to N-fused heterocycles. | nih.gov |
| Triazolo[4,5-d]pyridazines | Cyclization | Dicarbonyl 1,2,3-triazoles, hydrazine hydrate | Common method for constructing this fused system. | nih.gov |
| Polycyclic Fused Triazoles | Intramolecular Pd-catalyzed cyclization | 5-Iodotriazoles | Affords products in good to excellent yields. | rsc.org |
| 2H-Thiazolo[4,5-d] rsc.orgrsc.orgresearchgate.nettriazole | Thiazole ring construction on triazole core | Functionalized triazoles | Scalable synthesis of a novel heteroaromatic system. | rsc.orgnih.govresearchgate.net |
This table outlines synthetic strategies for various fused heterocyclic systems derived from 1,2,3-triazoles.
Optimization of Reaction Conditions and Yields in Dichlorotriazole Synthesis
The optimization of reaction conditions is crucial for the efficient and high-yielding synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. The choice of solvent, temperature, catalyst, and base can significantly impact the outcome of the reaction.
For the synthesis of aryl(4-aryl-1H-1,2,3-triazol-5-yl)methanones, a two-step procedure involving a palladium-catalyzed Sonogashira cross-coupling reaction followed by a 1,3-dipolar cycloaddition with sodium azide has been developed. researchgate.net The reaction conditions for the Sonogashira coupling were found to be sensitive to the electronic nature of the substituents on the aryl acetylene (B1199291) and aroyl chloride. For instance, the presence of nitro groups often required modification of the reaction conditions to achieve good yields. researchgate.net
In the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via the reaction of β-carbonyl phosphonates and azides, cesium carbonate in DMSO was identified as a unique system that facilitates the reaction under mild conditions, leading to high yields. acs.org The choice of base and solvent was critical for the chemo- and regioselectivity of the cycloaddition.
For the copper-catalyzed N-arylation of 1H-1,2,4-triazole, DMF was found to be a better solvent than acetonitrile due to the poor solubility of the cesium salt of the triazole in the latter. asianpubs.org The selection of an appropriate N-ligand was also shown to be essential for achieving high yields.
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from the reaction of β-keto esters or acetylacetone (B45752) with sodium azide was found to be effective in a K₂CO₃/DMSO system. ijprajournal.com The progress of the reaction was monitored by TLC, and the product was isolated by precipitation in cold water.
| Reaction Type | Optimized Conditions | Key Findings | Reference |
| Sonogashira Coupling/Cycloaddition | Pd catalyst, modified conditions for nitro groups | Substituent effects are significant. | researchgate.net |
| Cycloaddition of β-carbonyl phosphonates and azides | Cs₂CO₃ in DMSO, room temperature | Mild conditions, high yields, and regioselectivity. | acs.org |
| Copper-Catalyzed N-Arylation | Cu₂O, Cs₂CO₃, N-ligand-B in DMF | Solvent and ligand choice are crucial for yield. | asianpubs.org |
| Cyclization with Active Methylene Ketones | K₂CO₃/DMSO | Convenient method for trisubstituted triazoles. | ijprajournal.com |
This table highlights optimized reaction conditions for the synthesis of various substituted 1,2,3-triazoles.
Chemical Reactivity and Transformation Pathways of 4,5 Dichloro 1h 1,2,3 Triazole
Electronic Properties and Their Influence on Reactivity
Electrophilic and Nucleophilic Sites within the Dichloro-1H-1,2,3-triazole Ring System
The reactivity of the 4,5-dichloro-1H-1,2,3-triazole ring is governed by the distribution of electron density. The nitrogen atoms, being more electronegative than carbon, draw electron density towards themselves, creating regions of electron deficiency and excess. The presence of two chlorine atoms further influences the electronic landscape of the triazole ring.
Molecular electrostatic potential (MEP) studies on similar 1,2,3-triazole systems reveal distinct positive (electron-deficient) and negative (electron-rich) regions. nih.gov The nitrogen atoms typically exhibit negative electrostatic potential, making them potential nucleophilic sites. Conversely, the carbon atoms of the triazole ring, particularly those bonded to the electron-withdrawing chlorine atoms, are expected to have a more positive electrostatic potential, rendering them electrophilic. nih.gov
In 2-phenyltriazole 1-oxides, a related system, the C-5 position is activated for both electrophilic and nucleophilic attack. rsc.org This suggests that the carbon atoms in the this compound ring are susceptible to nucleophilic attack, a key aspect of its substitution chemistry. The nitrogen atoms, on the other hand, can act as nucleophiles, participating in reactions such as alkylation.
Stability under Diverse Chemical Environments (e.g., Acidic, Basic, Redox Conditions)
The 1,2,3-triazole ring is known for its high degree of stability, which is attributed to its aromatic character. ijsr.net This aromaticity makes the ring resistant to thermal degradation and strong acidic conditions. nih.govscispace.com Furthermore, the 1,2,3-triazole nucleus is generally insensitive to redox reactions, hydrolysis, and enzymatic degradation. nih.govscispace.com
However, the stability can be influenced by the substituents on the ring. The presence of the two chlorine atoms on the this compound ring can affect its stability under certain conditions. For instance, in the presence of strong bases, the N-H proton can be abstracted, forming a triazolide anion, which can then participate in further reactions.
Substitution Reactions and Halogen Chemistry
Nucleophilic Aromatic Substitution on the Dichlorinated Core
The electron-deficient nature of the carbon atoms in the this compound ring makes them susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a common pathway for the functionalization of halogenated aromatic and heteroaromatic compounds. youtube.comsemanticscholar.org In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the leaving group. semanticscholar.org
The regioselectivity of nucleophilic substitution on dichlorinated heteroaromatic systems can be influenced by the reaction conditions and the nature of the nucleophile. For example, in 2,4-dichloroquinazoline, substitution consistently occurs at the 4-position with a variety of amine nucleophiles. nih.gov While specific studies on this compound are not abundant in the provided search results, the general principles of SNAr on halogenated heterocycles suggest that substitution at one or both chlorine atoms is a feasible transformation pathway.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used to functionalize halogenated aromatic and heteroaromatic compounds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgfishersci.co.uk This reaction has been successfully applied to 4- and 5-halo-1,2,3-triazoles to synthesize 1,4,5-trisubstituted-1,2,3-triazoles. rsc.org A study reported a general method for the Suzuki-Miyaura cross-coupling of 4- and 5-chloro-1,2,3-triazoles with arylboronic acids in water, mediated by an expanded-ring N-heterocyclic carbene palladium complex. rsc.org This indicates that the chlorine atoms on this compound can be replaced with various aryl groups using this methodology. The reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids under Suzuki-Miyaura conditions has also been shown to proceed sequentially, allowing for the synthesis of unsymmetrically substituted products. nih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a valuable method for the formation of C(sp2)-C(sp) bonds. libretexts.org While direct examples with this compound were not found in the search results, the successful application of Sonogashira coupling to other halogenated heterocycles suggests its potential for functionalizing the dichlorinated triazole core. For instance, 4-ethynyl-5-iodo-1,2,3-triazoles have been used in Sonogashira reactions to achieve alkynylation at the 5-position of the triazole ring. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgjk-sci.com This reaction has become a widely used method for the preparation of aryl amines. organic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners. wikipedia.org Given the presence of two chlorine atoms, this compound is a potential substrate for Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amine functionalities at the 4- and/or 5-positions.
Cycloaddition and Rearrangement Reactions Involving this compound
The 1,3-dipolar cycloaddition of azides and alkynes is a primary method for the synthesis of 1,2,3-triazoles. organic-chemistry.org While this compound is the product of such a reaction, its participation in further cycloaddition reactions is less common due to the stability of the aromatic triazole ring. However, the substituents on the triazole ring can influence its reactivity in such transformations.
Rearrangement reactions of the 1,2,3-triazole ring itself are not extensively documented under typical conditions due to its aromatic stability. However, functional groups attached to the ring can undergo rearrangements. For instance, if the chlorine atoms were to be substituted with appropriate functional groups, those groups could potentially undergo rearrangement reactions.
Diels-Alder Reactions and Inverse Electron Demand Cycloadditions
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. masterorganicchemistry.com In a typical reaction, an electron-rich diene reacts with an electron-poor dienophile. However, the electronic properties of the reactants can be reversed in what is known as the Inverse Electron Demand Diels-Alder (IEDDA) reaction. wikipedia.org In IEDDA, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov
Electron-deficient heterocyclic systems, particularly those containing multiple nitrogen atoms like triazines and tetrazines, are excellent candidates for IEDDA reactions. sigmaaldrich.comnih.govnih.gov The presence of two electron-withdrawing chlorine atoms on the 1,2,3-triazole ring significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes this compound an appropriate candidate to act as the electron-poor 4π component (diene) in IEDDA reactions.
The reaction would proceed with an electron-rich dienophile, such as a vinyl ether, enamine, or strained alkene. wikipedia.orgnih.gov The interaction is dominated by the overlap between the HOMO of the dienophile and the LUMO of the dichlorotriazole. wikipedia.org This type of cycloaddition is a valuable method for constructing new, highly functionalized heterocyclic frameworks. sigmaaldrich.com While specific experimental studies on the Diels-Alder reactions of this compound are not extensively documented, its reactivity can be inferred from the well-established principles of IEDDA reactions involving other electron-poor azadienes. nih.govnih.gov
Table 1: Key Factors in Inverse Electron Demand Diels-Alder (IEDDA) Reactions
| Component | Electronic Requirement | Role in Reaction | Example Reactants for Dichlorotriazole |
|---|---|---|---|
| Diene | Electron-poor | 4π Component | This compound |
Isomerization and Tautomerism Studies of Dichlorotriazole (e.g., 1H vs. 2H Tautomers)
Prototropic tautomerism is a fundamental characteristic of N-unsubstituted triazoles. ijsr.net For the 1,2,3-triazole ring system, the mobile proton can reside on any of the three nitrogen atoms, leading to different tautomeric forms. In the case of symmetrically substituted 1,2,3-triazoles like this compound, two primary tautomers are of interest: the 1H- (or 3H-) tautomer and the 2H-tautomer. ijsr.netnih.gov
These tautomers exist in a dynamic equilibrium, and their relative stability can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.govresearchgate.net Computational and spectroscopic studies on various substituted 1,2,3-triazoles have been conducted to elucidate these equilibria. nih.gov For the parent 1,2,3-triazole, the 2H-tautomer is often found to be the predominant form in aqueous solutions. wikipedia.org However, substituents can shift this preference. Theoretical studies on other substituted triazoles have utilized methods like Density Functional Theory (DFT) to predict the most stable tautomer by comparing calculated energies. researchgate.netepa.gov
For this compound, the relative energies of the 1H- and 2H-tautomers would determine the major species present in a given environment. The electron-withdrawing chlorine atoms can influence the electron density distribution in the ring and the acidity of the N-H protons, thereby affecting the tautomeric equilibrium. Detailed computational analysis would be required to definitively assign the most stable tautomer for this specific compound.
Table 2: Potential Tautomers of 4,5-Dichloro-1,2,3-triazole
| Tautomer Name | Description |
|---|---|
| This compound | Proton is located on the N1 nitrogen atom. |
Acid-Base Properties and Prototropic Equilibria of this compound
The 1,2,3-triazole ring system possesses both weakly acidic and weakly basic properties. guidechem.com The N-H proton can be removed by a base, while the sp2-hybridized nitrogen atoms can be protonated by an acid. The parent 1H-1,2,3-triazole is a weak acid with a pKa of 9.4 for the N-H proton and a weak base with a pKa of 1.17 for the protonated species. guidechem.com
The presence of two strongly electron-withdrawing chlorine atoms at the C4 and C5 positions is expected to have a significant impact on these acid-base properties. Electron-withdrawing groups stabilize the conjugate base (the triazolate anion) through an inductive effect, thereby increasing the acidity of the N-H proton. Consequently, this compound is predicted to be a considerably stronger acid (i.e., have a lower pKa value) than the unsubstituted 1,2,3-triazole.
Conversely, the electron-withdrawing nature of the chlorine atoms reduces the electron density on the ring nitrogen atoms, making them less available for protonation. This effect decreases the basicity of the molecule compared to the parent triazole, meaning the pKa of the conjugate acid will be lower (more acidic). univ-ovidius.roresearchgate.net These properties are crucial in understanding the prototropic equilibria of the molecule, which involves the transfer of a proton between different sites. encyclopedia.pubrsc.org
Table 3: Comparison of Acidity and Basicity in 1,2,3-Triazoles
| Compound | Property | pKa Value | Expected effect of Dichloro-Substitution |
|---|---|---|---|
| 1H-1,2,3-Triazole | Acidity (N-H proton) | 9.4 guidechem.com | Increase acidity (Lower pKa) |
| 1H-1,2,3-Triazole | Basicity (Conjugate Acid) | 1.17 guidechem.com | Decrease basicity (Lower pKa) |
| This compound | Acidity (N-H proton) | Not experimentally determined | Predicted to be < 9.4 |
Chemo- and Regioselective Transformations for Advanced Molecular Architectures
The dichlorinated triazole core is a versatile platform for constructing more complex molecules through chemo- and regioselective transformations. The two chlorine atoms serve as reactive handles that can be selectively replaced by other functional groups, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the triazole ring, enhanced by the chlorine substituents, facilitates attack by nucleophiles.
By carefully selecting reaction conditions and nucleophiles, it is possible to achieve selective mono- or di-substitution of the chlorine atoms. This allows for the stepwise and controlled introduction of different functionalities at the C4 and C5 positions, leading to a wide array of 4,5-disubstituted-1,2,3-triazole derivatives. researchgate.net Such regioselective control is fundamental in modern organic synthesis for building complex target molecules. nih.govorganic-chemistry.orgbeilstein-journals.orgacs.org
Furthermore, the N-H position of the triazole ring can be functionalized through reactions like alkylation or acylation, adding another dimension to its synthetic utility. The combination of substitution at the carbon positions and functionalization at the nitrogen positions enables the creation of diverse and complex molecular architectures from the relatively simple this compound precursor. These transformations are key to leveraging this compound as a building block for applications in materials science and medicinal chemistry. beilstein-journals.orgnih.govnih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-1,2,3-triazole |
Theoretical and Computational Investigations of 4,5 Dichloro 1h 1,2,3 Triazole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to exploring the electronic landscape of 4,5-dichloro-1H-1,2,3-triazole. These methods allow for a detailed examination of the molecule's geometry, energy levels, and electron distribution, which collectively govern its chemical character.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining the optimized ground state geometry of heterocyclic systems. For derivatives of 1,2,3-triazole, calculations are often performed using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with a comprehensive basis set such as 6-311++G(d,p). semanticscholar.orgnih.gov This level of theory provides a reliable balance between computational cost and accuracy for predicting molecular structures.
Such calculations for this compound would yield precise information on bond lengths, bond angles, and dihedral angles. This data is essential for understanding the steric and electronic effects of the two chlorine substituents on the triazole ring. Furthermore, DFT calculations are critical for studying the tautomerism of the triazole ring, specifically the relative stability of the 1H and 2H tautomers, which is a known characteristic of 1,2,3-triazoles. ijsr.net The computed energies of the optimized geometries for each tautomer can predict the predominant form under various conditions.
| Parameter | Description |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C4-C5, C4-Cl, N1-N2). |
| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., Cl-C4-C5, N1-N2-N3). |
| Dihedral Angles (°) | The angle between two intersecting planes, used to define the molecular conformation. |
| Total Energy (Hartree) | The calculated total electronic energy of the molecule in its ground state. Lower energy indicates greater stability. |
This interactive table outlines the typical geometric and energetic parameters obtained from DFT geometry optimization calculations.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a high level of theory for determining electronic structure. While more computationally intensive than DFT, they are often used to obtain benchmark energies and properties or for systems where DFT may be less reliable. For instance, ab initio calculations have been successfully used to determine the structure of related compounds like 5-chloro-1,2,4-triazole. ijsr.net Applying these methods to this compound would provide a highly accurate description of its electronic wave function, electron correlation effects, and energetics, serving as a valuable reference for validating results from other computational methods.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). irjweb.com The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. schrodinger.comirjweb.com
For this compound, the presence of two electron-withdrawing chlorine atoms is expected to significantly lower the energy of the LUMO. beilstein-journals.org This makes the triazole ring more susceptible to nucleophilic attack and enhances its reactivity as a dipolarophile in cycloaddition reactions. DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution, providing a clear picture of the reactive sites within the molecule. nih.govntu.edu.iq
| Parameter | Significance in Chemical Reactivity |
| EHOMO | Represents the energy of the highest occupied molecular orbital. Higher values indicate stronger electron-donating ability (nucleophilicity). |
| ELUMO | Represents the energy of the lowest unoccupied molecular orbital. Lower values indicate stronger electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A smaller gap suggests lower kinetic stability and higher chemical reactivity. |
This interactive table explains the significance of frontier molecular orbital energies in predicting the chemical behavior of a molecule.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. By simulating reaction mechanisms, it is possible to identify key intermediates and transition states, providing a detailed understanding of how chemical transformations occur at a molecular level.
The 1,2,3-triazole ring is most famously synthesized through [3+2] cycloaddition reactions, often between an azide (B81097) and an alkyne or another dipolarophile. nih.govfrontiersin.org Computational methods, particularly DFT, are used to elucidate the mechanisms of these reactions. beilstein-journals.org For a reaction involving this compound (or its synthetic precursors), calculations can map the potential energy surface of the reaction.
This process involves identifying the structures of reactants, products, and any intermediates (IN) or transition states (TS) that connect them. beilstein-journals.org For example, in a cycloaddition reaction, DFT can be used to model the approach of the reactants and locate the transition state structures (e.g., TS1, TS2) leading to the formation of the triazole ring. beilstein-journals.org These simulations can also predict the regioselectivity of the reaction, which is a crucial aspect of triazole synthesis. acs.orgmdpi.com
A critical aspect of understanding reaction mechanisms is the determination of the activation energy, or the energy barrier that must be overcome for a reaction to proceed. Transition state theory, combined with quantum chemical calculations, allows for the precise calculation of these barriers.
Once a transition state structure is located on the potential energy surface, its energy can be calculated and compared to the energy of the reactants. The difference represents the activation energy barrier. For transformations involving this compound, calculating these barriers provides quantitative insight into reaction kinetics. A lower energy barrier implies a faster reaction rate. Studies on related triazole systems have shown how substituents can destabilize the transition state, affecting reaction rates and residence times of inhibitors. nih.gov Such calculations are vital for optimizing reaction conditions and predicting the feasibility of a proposed synthetic step.
Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigations focusing specifically on this compound for the requested analytical methods (MEP, PCM, NCI, NBO, and theoretical spectroscopy) are not publicly available. Scholarly articles detailing these specific analyses for this particular compound could not be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. Providing such an article would require fabricating data and research findings, which is beyond the scope of providing factual and accurate information.
While general principles and applications of these computational methods to other triazole derivatives are documented, the user's strict instructions to focus solely on this compound and not introduce information outside this explicit scope prevent the generation of a generalized or analogous article.
Advanced Characterization Techniques and Spectroscopic Analysis of 4,5 Dichloro 1h 1,2,3 Triazole
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra of 4,5-dichloro-1H-1,2,3-triazole would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretching: A prominent, broad absorption band is expected in the IR spectrum in the region of 3100-3300 cm⁻¹, characteristic of the N-H stretching vibration.
Ring Vibrations: The triazole ring itself gives rise to several characteristic vibrations, including C=N, N=N, and C-N stretching modes, which are often coupled. These typically appear in the 1600-1000 cm⁻¹ region of the spectrum.
C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the lower frequency region of the IR spectrum, typically between 800 and 600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3100 - 3300 | Medium-Strong, Broad |
| N=N stretch | 1500 - 1600 | Weak-Medium |
| Triazole Ring Stretching | 1000 - 1400 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
To achieve a precise assignment of the observed IR and Raman bands, computational vibrational analysis is performed. Using DFT methods, the vibrational frequencies and their corresponding intensities can be calculated for the optimized molecular structure. nih.govmdpi.com
These theoretical calculations provide a complete vibrational spectrum that can be compared directly with the experimental data. Calculated frequencies are often scaled by an empirical factor to correct for approximations in the theoretical model and anharmonicity. This combined experimental and computational approach enables the unambiguous assignment of each observed band to a specific vibrational mode of the molecule, confirming the presence of the triazole ring and the dichloro-substitution pattern. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion is characteristic, showing peaks at m/z 137, 139, and 141, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. nih.gov The base peak in the mass spectrum is observed at an m/z of 137. nih.gov
The fragmentation of 1,2,3-triazoles under mass spectrometric conditions is highly dependent on the nature of their substituents. rsc.org Common fragmentation pathways for substituted 1,2,3-triazoles involve the cleavage of the triazole ring, which can lead to the loss of a nitrogen molecule (N₂), hydrogen cyanide (HCN), or other small molecules depending on the substituents. rsc.org For this compound, the fragmentation pattern would be influenced by the presence of the two chlorine atoms on the triazole ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of this compound with high accuracy. The computed exact mass of C₂HCl₂N₃ is 136.9547524 Da. nih.gov HRMS is instrumental in confirming the molecular formula of the compound, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are often employed in HRMS for the analysis of such compounds. bris.ac.uknih.gov
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂HCl₂N₃ | nih.gov |
| Molecular Weight | 137.95 g/mol | nih.gov |
| Exact Mass | 136.9547524 Da | nih.gov |
| Base Peak (m/z) | 137 | nih.gov |
| Second Highest Peak (m/z) | 139 | nih.gov |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, XRD analysis would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation
Single crystal X-ray diffraction is the gold standard for obtaining precise molecular structures. By analyzing the diffraction pattern of a single crystal of this compound, it is possible to determine the exact positions of each atom in the molecule. This allows for the precise measurement of bond lengths and angles within the triazole ring and between the ring and the chlorine substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net The presence of the two chlorine atoms as substituents on the triazole ring is expected to influence the position and intensity of these absorption bands.
The absorption maxima in the UV-Vis spectra of substituted 1,2,3-triazoles are typically observed in the range of 250 to 450 nm, depending on the nature and position of the substituents. nih.gov For example, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole exhibits a maximum absorption at 297.0 nm in dichloromethane. mdpi.comnih.gov
Time-Dependent DFT (TD-DFT) for Excited State Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited state properties of molecules, including their electronic absorption spectra. researchgate.net TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy. researchgate.net These calculations can help in assigning the observed spectral bands to specific electronic transitions, such as n → π* or π → π*. For complex molecules, TD-DFT is a valuable tool for interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the excited states. beilstein-journals.org
Electrochemical Characterization Techniques
Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. These methods provide information about the oxidation and reduction potentials of the compound, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrochemical behavior of triazole derivatives is often studied in the context of developing new materials with specific electronic properties, such as conductive polymers or corrosion inhibitors. mdpi.com For example, the electropolymerization of 3,5-diamino-1,2,4-triazole has been studied for the development of selective sensors. nih.gov The electronic properties of metal complexes containing 1,2,3-triazole-4,5-dithiolate ligands have been determined by cyclic voltammetry, UV/vis, and EPR spectroscopy, supported by DFT calculations. nih.gov
Cyclic Voltammetry for Redox Properties
Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox (reduction-oxidation) behavior of chemical species. By measuring the current that develops in an electrochemical cell under conditions where voltage is varied, CV can provide information on the oxidation and reduction potentials of a substance. For triazole derivatives, this analysis is valuable for understanding their electronic properties and potential applications in areas like materials science and as intermediates in organic synthesis. polito.itnih.gov
A hypothetical CV analysis of this compound would involve scanning a potential range to identify the voltages at which the compound is oxidized and reduced. The resulting voltammogram would offer insight into the electron-transfer kinetics and the stability of the molecule upon gaining or losing electrons. The presence of two electron-withdrawing chlorine atoms on the triazole ring would be expected to influence its redox potentials compared to the unsubstituted 1,2,3-triazole.
Elemental Analysis (CHN) for Empirical Formula Verification
Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to verify the empirical formula of a synthesized compound, providing a critical check on its purity and identity. nih.gov The molecular formula for this compound is C₂HCl₂N₃. nih.gov
The verification process involves comparing the experimentally determined percentages of C, H, and N with the theoretically calculated values based on the compound's molecular formula and atomic weights. For a pure sample of this compound, the experimental results should closely match the calculated values. This method is routinely used to confirm the structure of newly synthesized triazole derivatives. nih.govnih.gov
Below is a table detailing the calculated elemental composition of this compound.
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 2 | 24.02 | 17.41% |
| Hydrogen (H) | 1.01 | 1 | 1.01 | 0.73% |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 51.40% |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 30.46% |
| Total Molar Mass | 137.96 | 100.00% |
Note: The table is generated based on theoretical calculations.
Thermal Analysis Techniques (e.g., DSC, TGA) for Thermostability Research
Thermal analysis techniques are essential for investigating the thermostability of compounds by measuring changes in their physical properties as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed for this purpose. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis can identify thermal transitions such as melting, crystallization, and decomposition. omicsonline.org For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. Studies on related compounds, such as 4,5-dicyano-1,2,3-triazole derivatives, have utilized DSC to determine their exothermic decomposition peak temperatures, which range from 256 °C to 421 °C, indicating high thermal stability. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a material. orientjchem.org A TGA curve for this compound would show a stable mass until the onset of decomposition, at which point a significant mass loss would be recorded. For other 1,2,4-triazole derivatives, TGA has been used to determine the maximum thermal decomposition temperature (Tmax), providing a clear indication of their stability. omicsonline.org
The combined use of DSC and TGA provides a comprehensive understanding of the thermal behavior of this compound, which is critical for assessing its suitability for applications where it might be exposed to high temperatures.
The table below shows examples of thermal data obtained for other triazole derivatives, illustrating the type of information gathered from these analyses.
| Compound | Technique | Key Finding | Reference |
| 1,2,4-Triazole | DSC | Melting Point: 123.76°C | omicsonline.org |
| 1,2,4-Triazole | TGA/DTG | Max. Decomposition Temp (Tmax): 199.68°C | omicsonline.org |
| 4,5-dicyano-1,2,3-triazole derivative (Compound 16) | DSC | Exothermic Decomposition Peak: 256°C | mdpi.com |
| Triazole-containing polymers | TGA | Good thermal stability under N₂ atmosphere | researchgate.net |
Applications and Emerging Research Directions for 4,5 Dichloro 1h 1,2,3 Triazole in Specialized Fields
Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis
4,5-Dichloro-1H-1,2,3-triazole serves as a key intermediate in the synthesis of a wide array of more complex molecules. The two chlorine atoms can be selectively substituted, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.
The 1,2,3-triazole core is a fundamental structural motif in many biologically active compounds and functional materials. researchgate.net this compound is a strategic precursor for the synthesis of complex, fused, and substituted heterocyclic systems. The reactivity of the C-Cl bonds allows for nucleophilic substitution reactions, providing a gateway to a variety of 4,5-disubstituted 1,2,3-triazoles. researchgate.net For instance, the chlorine atoms can be displaced by amines, thiols, or alkoxides to introduce new functionalities.
Furthermore, this compound can be a building block for creating fused heterocyclic systems. For example, it can be used in the synthesis of novel systems like 2H-thiazolo[4,5-d] nih.govmdpi.commdpi.comtriazole, an unprecedented [5-5]-fused heteroaromatic system. rsc.orgnih.govresearchgate.net Such fused systems are of great interest in medicinal chemistry for scaffold hopping strategies. nih.govresearchgate.net The synthesis of these complex structures often involves multi-step reaction sequences where the dichloro-triazole provides a stable and reactive starting point.
A general representation of the synthetic utility is shown in the table below, illustrating the transformation of this compound into various derivatives.
Table 1: Synthetic Transformations of this compound
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | R-NH₂ (Amine) | 4,5-Diamino-1H-1,2,3-triazole derivative | Nucleophilic Aromatic Substitution |
| This compound | R-SH (Thiol) | 4,5-Dithio-1H-1,2,3-triazole derivative | Nucleophilic Aromatic Substitution |
| This compound | R-OH (Alcohol)/Base | 4,5-Dialkoxy-1H-1,2,3-triazole derivative | Nucleophilic Aromatic Substitution |
| This compound | Organometallic Reagents | 4,5-Di-substituted-1H-1,2,3-triazole | Cross-Coupling Reactions |
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry for the rapid generation of molecular diversity. organic-chemistry.org this compound can be utilized as a scaffold in MCRs to create libraries of complex molecules. The sequential or one-pot substitution of the two chlorine atoms with different nucleophiles allows for the construction of highly functionalized triazole derivatives. nih.gov
For example, a one-pot reaction could involve the reaction of this compound with a primary amine, followed by the addition of a second, different nucleophile. This approach allows for the efficient synthesis of a wide range of 1,4,5-trisubstituted-1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.org The ability to introduce three points of diversity (the N1 substituent and the two C4 and C5 substituents) makes this a valuable strategy for generating compound libraries for drug discovery and materials science research. nih.gov
Contributions to Materials Science and Engineering
The unique properties of the 1,2,3-triazole ring, such as its high dipole moment, ability to form hydrogen bonds, and thermal stability, make it an attractive component for advanced materials. mdpi.com this compound provides a functionalizable handle to incorporate these properties into various materials.
1,2,3-triazoles can be incorporated into polymer backbones to create materials with tailored properties. mdpi.comrsc.org The dichloro-functionality of this compound allows for its use as a monomer or a cross-linking agent in polymerization reactions. For instance, it can react with di-functional nucleophiles (e.g., diamines, dithiols) to form linear or cross-linked polymers.
The resulting polytriazoles can exhibit enhanced thermal stability, altered solubility, and specific binding capabilities. mdpi.com These materials have potential applications in areas such as high-performance plastics, membranes, and functional coatings. nih.gov The ability to post-functionalize the triazole units within the polymer chain by further substitution of any remaining chlorine atoms adds another layer of versatility to these materials.
Surface functionalization is crucial for tailoring the properties and applications of nanoparticles and other advanced materials. nih.govresearchgate.net this compound can be used as a surface modifying agent. The triazole ring can be anchored to a material's surface, and the two chlorine atoms provide reactive sites for the subsequent attachment of other molecules, such as biomolecules, dyes, or catalysts. mdpi.com
This approach allows for the creation of multifunctional nanoparticles with applications in bio-imaging, drug delivery, and catalysis. nih.govresearchgate.net For example, gold or silver nanoparticles can be functionalized with a thiol-terminated linker which is then reacted with this compound. researchgate.net The remaining chlorine atom can then be used to attach a targeting ligand for specific cell recognition.
Table 2: Applications in Surface Functionalization
| Material | Functionalization Strategy | Potential Application |
|---|---|---|
| Gold Nanoparticles | Thiol-ene click chemistry with a derivative of this compound | Targeted Drug Delivery |
| Silica Nanoparticles | Silanization followed by reaction with an amino-functionalized this compound | Bio-imaging Contrast Agents |
| Graphene Oxide | Covalent functionalization via reactions with epoxide groups | Advanced Composites |
Research in Coordination Chemistry and Ligand Design
The 1,2,3-triazole ring contains three nitrogen atoms that can coordinate to metal ions, making triazole derivatives excellent ligands in coordination chemistry. uobaghdad.edu.iqresearchgate.net The electronic properties of the triazole ring can be tuned by the substituents at the 4 and 5 positions. The electron-withdrawing nature of the two chlorine atoms in this compound makes the triazole ring a poorer electron donor compared to its alkyl or aryl-substituted counterparts.
This property can be exploited in the design of ligands for specific catalytic applications or for the synthesis of metal complexes with unique electronic and photophysical properties. By replacing the chlorine atoms with various donor groups, a wide range of bidentate and polydentate ligands can be synthesized. rsc.orgmdpi.com For example, reaction with 2-pyridyl amine derivatives could lead to N,N-bidentate ligands capable of forming stable complexes with transition metals. These complexes are being investigated for their catalytic activity, magnetic properties, and potential as sensing materials. uobaghdad.edu.iq
This compound as a Ligand Moiety for Metal Complexes
The 1,2,3-triazole ring system, particularly functionalized variants like this compound, serves as a versatile building block for constructing ligands for transition metal complexes. The nitrogen-rich heterocycle offers multiple coordination sites, enabling the formation of a diverse range of organometallic structures. The ease of synthesis through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," has significantly contributed to its widespread use in designing novel ligand systems. rsc.org This method is characterized by high yields, mild reaction conditions, and excellent tolerance for various functional groups, providing a modular approach to complex ligand architectures. rsc.org
Derivatives of 1,2,3-triazoles have been successfully used as ligands to coordinate with a variety of metal ions, leading to complexes with applications in electrochemistry, photochemistry, supramolecular chemistry, and catalysis. uobaghdad.edu.iq The coordination chemistry of these ligands is rich, extending beyond simple N-donor interactions to include cyclometalates, triazolide, and triazolylidene N-heterocyclic carbene (NHC) based ligands. rsc.org The specific substituents on the triazole ring, such as the chloro groups in this compound, can be strategically modified to tune the electronic properties and coordination behavior of the resulting ligand. For instance, dithiolate derivatives of 1H-1,2,3-triazole have been synthesized and used to form complexes with metals like Titanium (Ti), Nickel (Ni), and Palladium (Pd). rsc.org
Investigation of Metal-Ligand Interactions and Coordination Behavior
The coordination behavior of 1,2,3-triazole-based ligands is multifaceted. In their most common coordination mode, they act as N-donors through the N3 position, exhibiting donor properties comparable to pyridine and imidazole-based ligands. rsc.org However, the versatility of the triazole ring allows for other significant interactions. For example, C-H activation at the C5 position of the triazole ring can lead to "roll over" cyclometalation, forming stable tridentate pincer complexes with metals like palladium(II) and platinum(II). rsc.org
Research into 1H-1,2,3-triazole-4,5-dithiolate ligands has demonstrated regioselective coordination through the dithiolate unit over the nitrogen atoms of the triazole ring. mdpi.com This selective binding has been utilized to prepare complexes with Ni(II), Pd(II), Pt(II), and Cobalt(III) (Co(III)). mdpi.com The resulting metal complexes, such as [(η⁵-C₅H₅)₂Ti(tazdt)] and [Ni(dppe)(tazdt)] (where dppe is bis(diphenylphosphanyl)ethane), have been fully characterized using techniques including single-crystal X-ray diffraction, cyclic voltammetry, and UV/vis spectroscopy. rsc.org These studies reveal that the electronic properties of such complexes are influenced by the metal center and the substituents on the triazole backbone. rsc.org For example, the electronic influence of different metals or protective groups at the N1 position of the triazole can be investigated and compared spectroscopically. mdpi.com
Table 1: Examples of Metal Complexes with 1,2,3-Triazole-Derived Ligands
| Ligand Type | Metal Ion(s) | Resulting Complex Moiety | Research Focus |
| 1H-1,2,3-triazole-4,5-dithiolate | Ti, Ni, Pd | [(η⁵-C₅H₅)₂Ti(tazdt)], [Ni(dppe)(tazdt)], [Pd(dppe)(tazdt)] | Synthesis, coordination behavior, electronic properties. rsc.org |
| N-protected 1H-1,2,3-triazole-4,5-dithiols | Ni(II), Pd(II), Pt(II), Co(III) | [(dppe)M], [(PPh₃)₂Pt], [(η⁵-C₅H₅)Co] | Regioselective coordination, electronic influence of substituents. mdpi.com |
| Schiff bases from 1,2,4-triazole | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate coordination via oxygen, nitrogen, and sulfur atoms. | Synthesis, structural elucidation, spectral characterization. nih.gov |
| 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | Mn, Fe, Co, Ni, Cu, Zn, Cd | Dichloro(bis{ligand}) metal(II) compounds. | Synthesis and characterization of coordination compounds. uobaghdad.edu.iq |
Exploration in Agrochemicals Research (Focus on Synthesis and Mechanism, Not Efficacy)
The 1,2,3-triazole scaffold is a key structural motif in the development of new agrochemicals. The utility of this compound in this field lies in its potential as a versatile intermediate for synthesizing more complex, functionalized molecules. The two chlorine atoms on the triazole ring are reactive sites that can be targeted for nucleophilic substitution reactions, allowing for the introduction of various functional groups.
A significant synthetic pathway for creating functionalized triazoles is the copper(I)-catalyzed one-pot reaction of terminal alkynes, azides, and an electrophile. organic-chemistry.org This method allows for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. organic-chemistry.org For instance, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles has been achieved, which can then be further elaborated into a wide array of derivatives with potential applications in agrochemicals. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide intermediate, which reacts with an azide (B81097) to form a copper triazolide. This intermediate is subsequently trapped by an electrophile to yield the final trisubstituted product. organic-chemistry.org Such synthetic strategies provide an efficient route to novel compounds that can be screened for agrochemical properties.
Development as Corrosion Inhibitors and Protective Agents
1,2,3-Triazole derivatives have emerged as highly effective organic corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, in aggressive acidic or chloride-containing media. mdpi.comencyclopedia.pub Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.com This adsorption process can occur through chemisorption, involving the sharing of electrons between the inhibitor molecule and the metal, or physisorption, which involves electrostatic interactions. mdpi.com
The effectiveness of triazole-based inhibitors is largely attributed to the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic ring. mdpi.comencyclopedia.pub These features allow the molecules to coordinate with vacant d-orbitals of the metal atoms on the surface. mdpi.com Studies have shown that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.com The formation of a stable inhibitor film on the electrode surface has been confirmed by techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). mdpi.com
Table 2: Performance of Selected 1,2,3-Triazole Derivatives as Corrosion Inhibitors
| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (IE) | Inhibition Type |
| 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT) | Mild Steel | 1% HCl | >95% at 50 ppm | Mixed-type |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | Excellent | Mixed-type |
| (1-benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) | Mild Steel | HCl | High | Mixed-type |
| 1H-1,2,3-Triazole | Copper | 50 mM NaCl | Superior inhibitor properties | Mixed-type |
Supramolecular Chemistry and Self-Assembly Research
The 1,2,3-triazole unit is a valuable component in supramolecular chemistry due to its distinct structural and electronic properties. It can participate in a variety of noncovalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net The triazole ring is relatively rigid and can act as a reliable linker to connect different molecular building blocks, a feature that is extensively exploited in the construction of large, well-defined supramolecular architectures. rsc.org The CuAAC "click" reaction is a cornerstone for synthesizing these systems, enabling the efficient and selective formation of 1,4-disubstituted triazoles. nih.gov
Macrocycles containing 1,2,3-triazolium units have been developed as receptors for molecular recognition, particularly for anions. nih.gov The C-H group at the 5-position of the triazole ring is polarized and can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors or, in triazolium salts, participate in charge-assisted hydrogen bonds. researchgate.net This dual functionality makes triazoles interesting mimics for amide bonds and enables their use in creating complex, self-assembled structures like mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. researchgate.netnih.gov
Triazole-based Dendrimers and Nanoreactors
Dendrimers are highly branched, tree-like macromolecules with well-defined structures. The use of "click" chemistry to incorporate 1,2,3-triazole linkages has become a powerful strategy for synthesizing dendrimers with high precision and efficiency. nih.gov In these structures, the triazole rings can serve as branching points or as functional units within the dendritic framework.
An important application of these triazole-containing dendrimers is in catalysis. The intradendritic triazole heterocycles can coordinate to transition-metal ions, creating a local environment that can mimic the active site of an enzyme. nih.gov This has led to the design of multivalent dendritic catalysts that show enhanced efficiency in click reactions, exhibiting positive dendritic effects. nih.gov Furthermore, these dendrimers can act as nanoreactors by stabilizing transition metal nanoparticles. The triazole units and other functional groups within the dendrimer structure play a key role in the synthesis and stabilization of nanoparticles, such as gold nanoparticles (AuNPs), controlling their size and reactivity. nih.gov
Other Specialized Chemical Applications (e.g., Fluorescent Probes, High-Energy Materials)
Fluorescent Probes
The 1,2,3-triazole ring is an effective component in the design of fluorescent molecules and probes. When incorporated into a larger conjugated system, the triazole can help create push-pull chromophores, which often exhibit interesting photophysical properties. nih.gov A synthetic route involving Cu-catalyzed cycloaddition followed by Sonogashira cross-coupling has been used to create a series of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles. nih.gov Many of these compounds exhibit significant fluorescence with exceptionally large Stokes shifts (the difference between the absorption and emission maxima), some exceeding 150 nm. nih.gov
The fluorescent properties of these triazole-based molecules can be readily tuned by altering the substituents on the aryl rings. nih.gov This tunability is crucial for developing probes for specific applications, such as biological imaging. rsc.org For example, a water-soluble triazole-containing probe has been designed for the selective detection of Palladium(II) (Pd²⁺) ions in aqueous and biological systems. rsc.org Furthermore, studies have shown that some of these compounds have low cytotoxicity, making them promising candidates for use as fluorescent labels in live-cell imaging and for tracking biomolecules. nih.gov
High-Energy Materials
The high nitrogen content and positive heat of formation of the triazole ring make it an excellent scaffold for the design of high-energy density materials (HEDMs). rsc.org Fused heterocyclic systems based on triazoles are of particular interest because they can lead to compounds with high density, good thermal stability, and powerful detonation performance. rsc.orgnih.gov
A two-step approach has been developed for the synthesis of 1,4-dihydro- rsc.orgmdpi.comnih.govtriazolo[4,5-d] rsc.orgmdpi.comnih.govtriazole, a parent compound for a new class of energetic materials. rsc.org This compound itself is an energetic material with a density of 1.84 g/cm³ and a calculated detonation velocity of 8.5 km/s. rsc.org By functionalizing triazole-based structures with energetic groups like nitro (-NO₂) groups, researchers have synthesized derivatives such as 4,4'-bis(5-nitro-1,2,3-2H-triazole) that exhibit superior detonation properties compared to other bis(azole) compounds. nih.gov These materials are investigated for their thermal stability, density, impact sensitivity, and detonation velocity and pressure. nih.gov
Table 3: Properties of Selected Triazole-Based High-Energy Materials
| Compound | Key Feature | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 1,4-dihydro- rsc.orgmdpi.comnih.govtriazolo[4,5-d] rsc.orgmdpi.comnih.govtriazole | Fused triazole-triazole scaffold | 1.84 | 8.5 (Calculated) | 34 (Calculated) |
| Derivatives of 4,4'-bis(5-nitro-1,2,3-2H-triazole) | Fully carbon-nitrated bis(azole) | N/A | Superior performance noted | Superior performance noted |
Future Perspectives and Research Challenges for 4,5 Dichloro 1h 1,2,3 Triazole
Advancements in Sustainable Synthesis and Green Chemistry Methodologies
The development of environmentally benign synthetic routes for 4,5-dichloro-1H-1,2,3-triazole is a paramount challenge. Traditional synthetic methods often rely on harsh reagents and organic solvents, contributing to environmental concerns. Future research will likely focus on the principles of green chemistry to mitigate this impact.
Key areas of advancement include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, higher yields, and enhanced energy efficiency. rsc.orgnih.gov The application of microwave irradiation to the synthesis of dichlorotriazoles could lead to more sustainable and efficient processes. nih.gov
Green Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable chemistry. researchgate.net Research into the use of heterogeneous catalysts, which can be easily recovered and reused, will also be crucial. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies for this compound will need to prioritize atom economy to minimize waste generation. nih.gov
Table 1: Comparison of Conventional and Green Synthesis Methodologies for Triazoles
| Feature | Conventional Methods | Green Chemistry Approaches |
| Reaction Time | Often lengthy | Significantly reduced (e.g., with microwave assistance) nih.gov |
| Energy Consumption | High, due to prolonged heating | Lower, due to improved efficiency nih.gov |
| Solvents | Often hazardous organic solvents | Water, ionic liquids, deep eutectic solvents researchgate.net |
| Catalysts | Homogeneous, often difficult to recover | Heterogeneous, reusable catalysts researchgate.net |
| Waste Generation | Significant | Minimized through high atom economy nih.gov |
| Safety | Potential hazards from toxic reagents | Improved safety profile with benign reagents nih.gov |
Integration of Artificial Intelligence and Machine Learning in Dichlorotriazole Research
Potential applications of AI and ML in this field include:
Predictive Modeling: AI algorithms can be trained to predict the physicochemical properties, reactivity, and biological activity of novel dichlorotriazole derivatives. nih.gov This can guide synthetic efforts towards compounds with desired characteristics, saving time and resources.
Reaction Optimization: Machine learning models can optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.
De Novo Design: Generative AI models can design new dichlorotriazole-based molecules with specific target properties, opening up new avenues for drug discovery and materials science. researchgate.net
Toxicity Prediction: A significant challenge in drug development is predicting adverse effects. AI and ML models can be employed to predict the potential toxicity of new dichlorotriazole compounds early in the research process. researchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The two chlorine atoms on the 1,2,3-triazole ring of this compound offer unique opportunities for chemical modification. Future research will focus on exploring novel reactivity patterns and developing unprecedented transformations to access a wider range of functionalized derivatives.
Key research directions include:
Selective Functionalization: Developing methods for the selective substitution of one or both chlorine atoms will be crucial for creating a diverse library of dichlorotriazole derivatives. This will involve exploring a range of nucleophilic substitution and cross-coupling reactions.
Metal-Catalyzed Cross-Coupling: The use of transition metal catalysts, such as palladium or copper, could enable a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the 4- and 5-positions of the triazole ring. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the triazole ring can undergo opening or rearrangement could lead to the synthesis of novel heterocyclic systems that are not accessible through traditional methods.
Development of Advanced Functional Materials Utilizing this compound
The unique properties of the this compound scaffold make it an attractive building block for the development of advanced functional materials. wiley.com The presence of the halogen atoms and the triazole ring can impart desirable characteristics such as thermal stability, specific electronic properties, and the ability to participate in non-covalent interactions.
Future research in this area will likely focus on:
Polymers and Macromolecules: Incorporating the dichlorotriazole moiety into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, flame retardancy, and unique optical or electronic properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Organic Electronics: The electron-withdrawing nature of the dichlorotriazole ring suggests its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Addressing Scalability and Industrial Viability of Synthetic Routes
For any promising compound to have a real-world impact, its synthesis must be scalable and economically viable. A significant challenge for this compound will be the development of synthetic routes that can be efficiently implemented on an industrial scale.
Key considerations for scalability include:
Cost of Starting Materials: The availability and cost of the precursors for the synthesis of this compound will be a major factor in its industrial viability.
Process Safety: A thorough evaluation of the potential hazards associated with the synthetic process is essential for safe scale-up.
Purification and Isolation: Developing efficient and cost-effective methods for the purification and isolation of the final product is crucial for industrial production.
Regulatory Compliance: Any industrial synthesis must comply with relevant environmental and safety regulations.
Future research should focus on developing robust and scalable synthetic processes that address these challenges, paving the way for the commercialization of this compound-based products.
Interdisciplinary Research Directions and Emerging Paradigms
The future of this compound research lies in interdisciplinary collaboration. By combining expertise from chemistry, biology, materials science, and computational science, researchers can unlock new applications and paradigms for this versatile compound.
Emerging interdisciplinary research directions include:
Chemical Biology: The triazole moiety is a well-known pharmacophore. nih.gov Interdisciplinary research at the interface of chemistry and biology could lead to the development of novel dichlorotriazole-based probes for studying biological processes or as therapeutic agents. nih.gov
Supramolecular Chemistry: The ability of the dichlorotriazole ring to participate in halogen bonding and other non-covalent interactions makes it an interesting building block for supramolecular assemblies with unique properties and functions.
Agrochemicals: Triazole compounds have found widespread use as fungicides in agriculture. Research into the potential of this compound and its derivatives as next-generation agrochemicals could address the growing need for effective and environmentally friendly crop protection solutions.
Table 2: Potential Interdisciplinary Research Areas for this compound
| Discipline | Research Focus | Potential Applications |
| Medicinal Chemistry | Design and synthesis of novel bioactive compounds. | New therapeutics for a range of diseases. nih.govnih.gov |
| Materials Science | Development of polymers, MOFs, and electronic materials. wiley.com | Advanced materials with tailored properties. |
| Agrochemistry | Investigation of antifungal and herbicidal activity. | Novel crop protection agents. |
| Computational Chemistry | In silico prediction of properties and reactivity. | Accelerated discovery and development cycles. nih.gov |
| Supramolecular Chemistry | Design of self-assembling molecular architectures. | Smart materials, sensors, and drug delivery systems. |
Q & A
Basic: What are the optimized synthetic routes for 4,5-Dichloro-1H-1,2,3-triazole?
Methodological Answer:
The synthesis of halogenated triazoles often involves halogenation of the parent triazole. For brominated analogues like 4,5-dibromo-2H-1,2,3-triazole, N-bromosuccinimide (NBS) in isopropyl acetate with K₂CO₃ as a base under mild conditions (20°C, 5 hours) is effective . Adapting this for dichloro derivatives, N-chlorosuccinimide (NCS) or Cl₂ gas could replace NBS. For example:
- Step 1: Dissolve 1H-1,2,3-triazole in a solvent like dichloromethane.
- Step 2: Add NCS (2.2 equivalents) and a catalytic base (e.g., K₂CO₃) at 0–25°C.
- Step 3: Monitor via TLC/HPLC; reaction time may vary (4–12 hours).
- Workup: Quench with ice water, filter, and recrystallize (ethanol/water).
Key Considerations: Excess chlorinating agents may lead to overhalogenation; regioselectivity must be confirmed via NMR .
Basic: How can the structure and purity of this compound be validated?
Methodological Answer:
- 1H/13C NMR: Expect a singlet for the triazole proton (δ ~8.5–9.5 ppm) and absence of vinyl protons. Chlorine substituents deshield adjacent carbons (C4/C5: δ ~140–150 ppm in 13C NMR) .
- IR Spectroscopy: Characteristic C-Cl stretches (~550–650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹ for C=N) .
- Mass Spectrometry: Molecular ion peak matching [M+H]+ for C₂HCl₂N₃ (calc. m/z ≈ 160.94).
- X-ray Crystallography: Resolve regiochemistry if ambiguity exists in NMR data .
Advanced: How to design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays:
- Anticancer Activity:
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like α-glucosidase or PXR receptors .
Advanced: How can computational methods predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack sites .
- Reactivity Descriptors: Compute Fukui indices to identify reactive positions for substitution or coordination .
- Solvent Effects: Use CPCM or SMD models to simulate polar aprotic (e.g., DMSO) or aqueous environments .
Advanced: How to resolve contradictions in regioselectivity during synthesis?
Methodological Answer:
- Regiochemical Confirmation:
- Reaction Optimization:
Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Derivatization:
- Schiff Base Formation: React with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) under acidic reflux (glacial AcOH, ethanol) to form triazole Schiff bases .
- Coordination Chemistry: Synthesize metal complexes (e.g., Cu(II) or Ru(II)) to enhance bioactivity; characterize via UV-Vis and cyclic voltammetry .
- Pharmacophore Hybridization: Link to known pharmacophores (e.g., metronidazole analogues) via click chemistry (CuAAC) .
Basic: What are the stability and storage conditions for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
